2-Phenyl-1,2-propanediol
Overview
Description
2-phenyl-1,2-propanediol is a glycol that is cumene carrying two hydroxy substituents at positions 1 and 2 It is a glycol and a member of benzenes. It derives from a hydride of a cumene.
Scientific Research Applications
Synthesis and Chemical Transformations
Ammonolysis and Derivatives : 2,3-Epoxy-3-phenyl-1-propanol, closely related to 2-phenyl-1,2-propanediol, was studied for ammonolysis, leading to derivatives like 1-phenyl-1-amino-2, 3-propanediol, which have potential applications in synthetic chemistry (Suami et al., 1956).
Enantioselective Hydrogenation : Research on the enantioselective hydrogenation of 1-phenyl-1,2-propanedione to 1-hydroxy-1-phenylpropanone and 2-hydroxy-1-phenylpropanone demonstrated potential applications in producing chiral compounds for pharmaceuticals and fine chemicals (E. Toukoniitty et al., 2001).
Synthesis of Anti-inflammatory Agents : The catalytic hydrogenolysis of (S)-2-phenyl-1,2-propanediol has been applied in synthesizing optically active 2-arylpropanoic acid anti-inflammatory agents like (S)-ibuprofen (H. Ishibashi et al., 1999).
Biochemical and Biotechnological Applications
Precursor for Secondary Alcohols : Optically pure (S)-3-phenylthio-1,2-propanediol, derived from 1-hydroxy-3-phenylthio-2-propanone, has been used as a precursor for synthesizing both enantiomers of secondary alcohols, demonstrating its potential in chiral synthesis and pharmaceutical applications (Fujisawa et al., 1985).
Enantioselective Bio-oxidation : The enantioselective oxidation of 1-phenyl-1,2-propanediol mediated by microorganisms like baker's yeast highlights its potential use in producing chiral compounds for various industrial applications (Martins et al., 2011).
Analytical Chemistry Applications
Enantiodifferentiation in Wines : The study of enantiomeric distribution of 1,2-propanediol in wines as a potential marker for aroma adulteration demonstrates its application in food analysis and quality control (Langen et al., 2016).
Chiral Separation Techniques : The use of 1,2-propanediol derivatives in chiral ligand exchange micellar electrokinetic chromatography, highlights its role in enantiomeric separation, crucial for pharmaceutical and chemical analysis (Kodama et al., 2005).
Environmental and Forensic Science
- Microbial Degradation Studies : Research on the microbial degradation of substances associated with clandestine drug laboratories, including derivatives of 1,2-propanediol, is significant for environmental impact assessment and forensic investigations (Janusz et al., 2003).
Safety and Hazards
2-Phenyl-1,2-propanediol is classified as a combustible solid . It’s recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, it’s advised to seek medical attention .
Relevant Papers
The relevant papers retrieved include a comprehensive review on microbial production of 1,2-propanediol , a spectroscopic and DFT investigation of this compound , and a safety data sheet for this compound .
Mechanism of Action
Target of Action
It is known to exhibit typical alcohol properties in chemical reactions .
Mode of Action
2-Phenyl-1,2-propanediol interacts with its targets through typical alcohol reactions such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .
Pharmacokinetics
It is known to be soluble in water and most organic solvents, such as alcohols, ethers, and ketones , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments .
Properties
IUPAC Name |
2-phenylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZPZFNQQFXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863344 | |
Record name | 2-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-66-7 | |
Record name | (±)-2-Phenyl-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4217-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4217-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-2-phenylpropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Phenyl-1,2-propanediol metabolized in rats?
A: Research shows that this compound is a key metabolite of α-Methylstyrene (AMS) in rats. Following oral administration of AMS, rats primarily excreted this compound as a glucuronide conjugate (50% of urinary radioactivity), with the unconjugated diol representing a smaller portion (3%). Other identified metabolites included atrolactic acid, S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine, and 2-phenylpropionic acid. [, ]
Q2: Is the formation of this compound from AMS stereoselective?
A: Evidence suggests that the initial epoxidation of AMS, a precursor to this compound, is not stereoselective. This conclusion is based on the identification of both diastereomeric isomers of the mercapturate and glucuronide conjugates of this compound in rat urine. These findings indicate that the enzymatic addition of oxygen to AMS produces enantiomeric epoxides. [, ]
Q3: Can this compound be produced through methods other than AMS metabolism?
A: Yes, this compound can be synthesized through the dihydroxylation of α-methylstyrene. One method utilizes a silica-supported chitosan–osmium tetroxide complex as a catalyst and potassium hexacyanoferrate(III) as a co-oxidant. This reaction, conducted at room temperature and atmospheric pressure, yields (R)-(-)-2-phenyl-1,2-propanediol with an optical yield of 64.8% and a product yield of 70%. []
Q4: Are there enzymatic methods for producing optically active forms of this compound?
A: Yes, enzymes like Porcine Pancreatic Lipase (PPL) can distinguish between the enantiomers of this compound during transesterification reactions. Although the enantioselectivity is moderate, the enantiomeric excess of the desired enantiomer can be enhanced by using a tandem enzymatic approach. This involves a PPL-catalyzed esterification followed by an enzymatic hydrolysis, leading to this compound with improved enantiomeric purity. []
Q5: Besides its role in AMS metabolism, is this compound encountered in other biochemical contexts?
A: Interestingly, this compound is also formed during the interaction of cumene hydroperoxide with cytochrome P450 enzymes. This finding, alongside the production of cumyl alcohol and acetophenone, indicates that isomerization is a competing pathway for hydroperoxide destruction by cytochrome P450, in addition to the more commonly known pathways. []
Q6: Can modifications to the structure of this compound influence its interaction with enzymes?
A: Research suggests that the presence and position of substituents on the aromatic ring of this compound analogs can significantly affect their interaction with enzymes like lipases. For example, lipases exhibit a preference for esterifying the primary hydroxyl group in 1,1-disubstituted 1,2-diols. The enantioselectivity of this reaction is primarily governed by the tertiary carbinyl centers, indicating that even subtle structural changes can impact enzymatic selectivity. []
Q7: Are there any reported applications of this compound in synthetic chemistry?
A: Yes, optically active forms of this compound and its analogs, particularly those containing an iodo atom, an oxirane moiety, or an alkynyl group, are valuable chiral building blocks in organic synthesis. They have been successfully employed in the preparation of various chiral molecules, including azido diols, sulfanyl diols, cyano diols, and even complex natural products like the side chain of a vitamin D3 metabolite and the aggregation pheromone (1S,5R)-(-)-frontalin. []
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